Lithospermic acid
Overview
Description
Lithospermic acid is a polycyclic phenolic carboxylic acid derived from the roots of plants such as Lithospermum ruderale and Salvia miltiorrhiza . It was first isolated in 1963 and has since been recognized for its diverse biological activities, including antioxidation, anti-inflammatory, and hepatoprotective properties .
Mechanism of Action
Target of Action
Lithospermic Acid (LA), a plant-derived polycyclic phenolic carboxylic acid, primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) and AMP-Activated Protein Kinase α (AMPKα) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . AMPKα is an enzyme that plays a role in cellular energy homeostasis .
Mode of Action
LA activates Nrf2 and promotes the phosphorylation of AMPKα . This activation leads to an increase in nuclear translocation and phosphorylation of Nrf2, promoting the Nrf2/HO-1 pathway . LA also selectively activates endothelial Nitric Oxide Synthase (eNOS), which plays a crucial role in regulating vascular function .
Biochemical Pathways
The activation of Nrf2 by LA leads to the promotion of the Nrf2/HO-1 pathway . This pathway plays a critical role in cellular defense against oxidative stress. The activation of AMPKα by LA leads to the promotion of eNOS, which is crucial for vascular function .
Result of Action
LA has been identified for its pharmacological management for neuroprotection and hepatoprotection . It has been shown to ameliorate myocardial ischemia and reperfusion injury by reducing oxidative stress and cardiomyocytes apoptosis . It also attenuates infarct area and decreases levels of Troponin T (TnT) and Creatine Kinase-MB (CK-MB) in plasma following myocardial ischemia and reperfusion surgery .
Action Environment
The action of LA can be influenced by environmental factors such as oxygen levels. For instance, under low oxygen conditions, LA undergoes a degradation process . This suggests that the efficacy and stability of LA could be affected by environmental conditions such as oxygen levels.
Biochemical Analysis
Biochemical Properties
Lithospermic acid interacts with various enzymes and proteins. It has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . It also scavenges DPPH radicals in cell-free assays .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to ameliorate oxidative stress and cardiomyocytes apoptosis following myocardial ischemia-reperfusion operation or hypoxia reoxygenation in vivo and in vitro .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It selectively activates eNOS, simultaneously increases nuclear translocation and phosphorylation of Nrf2 and promotes Nrf2/HO-1 pathway in vivo and in vitro .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study using Otsuka Long-Evans Tokushima Fatty (OLETF) rats, an animal model of type 2 diabetes, this compound was administered at a dosage of 50 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithospermic acid can be achieved through various strategies. One efficient route involves the use of a palladium-catalyzed annulation to generate a substituted benzo[b]furan ester, followed by stereoselective reduction of a carbon-carbon double bond . Another method relies on aldol condensation between a methyl arylacetate and 3,4-dimethoxybenzaldehyde, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Salvia miltiorrhiza. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Lithospermic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include derivatives such as heptamethyllithospermate and other modified benzo[b]furan compounds .
Scientific Research Applications
Lithospermic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various bioactive compounds.
Biology: this compound exhibits antioxidative and anti-inflammatory properties, making it valuable in biological studies.
Comparison with Similar Compounds
Lithospermic acid is often compared with other phenolic acids such as rosmarinic acid and salvianolic acid B. While all these compounds share antioxidative and anti-inflammatory properties, this compound is unique due to its specific molecular structure and its ability to activate the Nrf2 pathway more effectively . Similar compounds include:
Rosmarinic Acid: Known for its antioxidative and anti-inflammatory effects.
Salvianolic Acid B: Exhibits protective effects in the cardiovascular system.
Magnesium Lithospermate B: Another derivative with significant biological activities.
This compound stands out due to its potent and diverse biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZQBMQZMKFSRV-RGKBJLTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314665 | |
Record name | (+)-Lithospermic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28831-65-4 | |
Record name | (+)-Lithospermic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28831-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lithospermic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028831654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Lithospermic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LITHOSPERMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/100IP83JAC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of LA is C36H30O16, and its molecular weight is 718.59 g/mol.
ANone: Yes, numerous research papers utilize spectroscopic methods to characterize LA. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are frequently employed to confirm its structure and analyze its presence in various samples. [, , , , ]
ANone: Research suggests LA exerts its effects through multiple pathways. One well-studied target is the angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. LA demonstrates inhibitory activity against ACE, contributing to its antihypertensive properties. [] Additionally, LA has been shown to activate Nrf2, a transcription factor involved in cellular antioxidant defense mechanisms. [] Another significant target is the HIV-1 nucleocapsid protein (NC), a crucial protein for viral replication. LA acts as a non-covalent inhibitor of NC, hindering the virus's ability to replicate. []
ANone: LA's interaction with its targets leads to various beneficial effects:
- Antioxidant Effects: LA demonstrates potent antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. It achieves this by activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). [, , ]
- Anti-inflammatory Effects: LA exhibits anti-inflammatory activity, potentially by modulating cytokine production and reducing inflammatory cell infiltration. [, ]
- Cardioprotective Effects: LA protects against myocardial ischemia-reperfusion injury by activating eNOS and the Nrf2/HO-1 signaling pathway via phosphorylation of AMPKα. []
- Hepatoprotective Effects: LA safeguards the liver against damage induced by toxins like carbon tetrachloride (CCl4), likely through its antioxidant and anti-inflammatory properties. []
- Anti-HIV Activity: LA's inhibitory action on HIV-1 NC makes it a promising candidate for developing novel anti-HIV therapies. []
ANone: Studies in rats reveal that LA is rapidly absorbed and widely distributed to peripheral tissues after administration. [, ] It undergoes enterohepatic circulation, implying that it's reabsorbed from the intestines after initial metabolism. LA is primarily eliminated through biliary excretion, meaning it's metabolized in the liver and excreted in bile. [, ]
ANone: Research suggests a strong structure-activity relationship for LA and its analogs. For instance, magnesium lithospermate B and lithospermic acid B, both tetramers of caffeic acid and structurally similar to LA, display greater protective effects on renal cells compared to this compound (a trimer) or rosmarinic acid (a dimer). [] This highlights the importance of the size and specific structural features of LA analogs for their biological activity. [, ]
ANone: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and diode-array detection (DAD) are commonly used for qualitative and quantitative analysis of LA in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , , ]
ANone: While specific regulations vary between countries, quality control measures for LA typically involve ensuring its identity, purity, and content in plant materials, extracts, and formulations. This is usually accomplished through standardized analytical methods like HPLC and appropriate reference standards. []
ANone: In vitro studies demonstrate LA's protective effects against various cellular insults, such as hypoxia-reoxygenation injury in renal cells [] and carbon tetrachloride-induced oxidative damage in liver cells. [] Animal models further support these findings, showing that LA protects against myocardial ischemia-reperfusion injury, [] attenuates intestinal injury caused by ischemia-reperfusion, [] and ameliorates psoriasis-like dermatitis in mice. []
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